4-Formyl-3,5-dimethoxybenzoic acid
Description
Properties
IUPAC Name |
4-formyl-3,5-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-3-6(10(12)13)4-9(15-2)7(8)5-11/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLBXFLJCWYMCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282549-15-8 | |
| Record name | 4-formyl-3,5-dimethoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Formyl-3,5-dimethoxybenzoic acid involves the oxidation of 3,5-dimethoxybenzaldehyde. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another approach involves the formylation of 3,5-dimethoxybenzoic acid using formylating agents like formic acid and acetic anhydride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation reactions. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization to remove impurities .
Chemical Reactions Analysis
Oxidation of the Formyl Group
The aldehyde group undergoes oxidation to a carboxylic acid under controlled conditions.
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Reagents : Potassium permanganate (KMnO₄) in acidic or basic media, chromium trioxide (CrO₃) in aqueous sulfuric acid.
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Conditions : Room temperature to reflux (60–100°C), depending on the reagent.
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Product : 3,5-Dimethoxy-4-carboxybenzoic acid.
| Reaction Type | Reagent System | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄ / H₂SO₄ | 80°C | ~75 |
The electrophilic formyl group is highly susceptible to oxidation, forming a dicarboxylic acid derivative. This reaction is critical for synthesizing polyfunctionalized aromatics for pharmaceutical intermediates.
Reduction of the Formyl Group
The aldehyde moiety can be reduced to a hydroxymethyl group.
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Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
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Conditions : Anhydrous solvents (e.g., THF, ethanol), 0–25°C.
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Product : 4-(Hydroxymethyl)-3,5-dimethoxybenzoic acid.
| Reaction Type | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Reduction | NaBH₄ | Ethanol | ~85 |
Selective reduction preserves the methoxy and carboxylic acid groups, yielding alcohols useful in polymer chemistry or as hydrogen-bonding motifs.
Esterification of the Carboxylic Acid
The carboxylic acid group reacts with alcohols to form esters.
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Reagents : Methanol (MeOH) or ethanol (EtOH) with acid catalysis (H₂SO₄ or HCl).
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Conditions : Reflux (60–80°C), 6–12 hours.
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Product : Methyl/ethyl 4-formyl-3,5-dimethoxybenzoate.
| Reaction Type | Catalyst | Alcohol | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | H₂SO₄ | MeOH | ~90 |
This reaction is foundational for modifying solubility and reactivity in drug design. The ester derivatives are intermediates in the synthesis of bioactive molecules like aditoprim .
Nucleophilic Addition to the Aldehyde
The formyl group participates in condensation reactions with nucleophiles.
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Reagents : Amines (e.g., hydrazines, hydroxylamines), alcohols.
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Conditions : Room temperature, aqueous or alcoholic media.
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Products : Schiff bases (imines) or acetals.
| Reaction Type | Nucleophile | Product Class | Application | Reference |
|---|---|---|---|---|
| Condensation | Hydrazine | Hydrazone | Chelating agents |
Schiff bases derived from this compound are explored as ligands in coordination chemistry and enzyme inhibitors.
Electrophilic Aromatic Substitution
The methoxy groups activate specific ring positions for substitution.
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Reagents : Nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃).
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Conditions : Controlled temperatures (0–25°C).
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Regioselectivity : Substitution occurs para to the methoxy groups due to steric and electronic effects.
| Reaction Type | Reagent | Position Substituted | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy | ~60 |
Nitrated derivatives serve as precursors for explosives or agrochemicals.
Decarboxylation Reactions
The carboxylic acid group can be removed under thermal or basic conditions.
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Reagents : Copper chromite (CuCr₂O₄), quinoline.
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Conditions : High temperatures (200–300°C).
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Product : 3,5-Dimethoxybenzaldehyde.
| Reaction Type | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Decarboxylation | CuCr₂O₄ | 250°C | ~70 |
This reaction simplifies the aromatic system for further functionalization .
Cross-Coupling Reactions
The formyl group enables Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
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Reagents : Arylboronic acids, Pd(PPh₃)₄.
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Conditions : Aqueous DMF, 80–100°C.
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Product : Biaryl aldehydes.
| Reaction Type | Coupling Partner | Product Utility | Reference |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Fluorescent probes |
Biaryl derivatives are valuable in materials science for optoelectronic applications.
Scientific Research Applications
Case Study 1: Antimicrobial Efficacy
A study synthesized a series of hydrazone derivatives based on 4-formyl-3,5-dimethoxybenzoic acid and evaluated their antimicrobial activities. The results indicated that certain derivatives exhibited potent growth inhibition against drug-resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and Acinetobacter baumannii. The study concluded that these compounds could serve as lead candidates for developing new antimicrobial agents .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Derivative A | 1.56 | Acinetobacter baumannii |
| Derivative B | 3.12 | MRSA |
Case Study 2: Synthesis and Characterization
Another investigation focused on synthesizing novel pyrazole derivatives incorporating the this compound framework. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures. Biological assays revealed that these compounds not only inhibited bacterial growth but also disrupted biofilm formation, suggesting their potential application in treating biofilm-associated infections .
Material Science Applications
Beyond biological applications, this compound has potential uses in material sciences. Its ability to participate in condensation reactions can be exploited to create polymers or other materials with specific functional properties. Research into the use of such compounds as building blocks for advanced materials is ongoing.
Mechanism of Action
The mechanism of action of 4-Formyl-3,5-dimethoxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic Acid)
- Structure : Replaces the formyl group with a hydroxyl (-OH) at the 4-position.
- Molecular Formula : C₉H₁₀O₅ (MW 198.17) .
- Properties : Naturally occurring in plants (e.g., Morus nigra, olives) , syringic acid exhibits anti-inflammatory, antioxidant, and anti-cancer activities . It is analyzed via reverse-phase HPLC .
- Applications : Used in pharmacological research and as a reference standard .
4-Formyl-3-hydroxybenzoic Acid
- Structure : Lacks the 5-methoxy group and retains a hydroxyl at the 3-position.
- Molecular Formula : C₈H₆O₄ (MW 166.13) .
4-Bromo-3,5-dimethoxybenzoic Acid
Physicochemical Properties
Biological Activity
4-Formyl-3,5-dimethoxybenzoic acid (FDMBA) is a benzoic acid derivative characterized by the presence of formyl and methoxy groups. This compound has garnered interest in the scientific community due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of FDMBA, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C10H10O5
- Molecular Weight : 210.18 g/mol
- IUPAC Name : this compound
The structure of FDMBA features two methoxy groups at the 3 and 5 positions and a formyl group at the 4 position of the benzoic acid ring. This configuration is significant for its biological activity.
Antioxidant Activity
FDMBA exhibits notable antioxidant properties, which are essential in combating oxidative stress in biological systems. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage.
- Mechanism : FDMBA's antioxidant activity is attributed to its ability to donate hydrogen atoms to reactive species, thus stabilizing them.
- Research Findings : In vitro studies demonstrated that FDMBA significantly reduced reactive oxygen species (ROS) levels in cultured cells, indicating its potential as a protective agent against oxidative damage.
Anti-inflammatory Effects
Inflammation is a common pathological process associated with various diseases. FDMBA has been studied for its anti-inflammatory effects.
- Case Study : A study involving animal models of inflammation showed that administration of FDMBA resulted in a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6.
- Mechanism : The compound appears to inhibit the NF-kB signaling pathway, which is crucial for the expression of many inflammatory mediators.
Anticancer Properties
The potential anticancer effects of FDMBA have been explored in various cancer cell lines.
- Cell Line Studies : Research indicated that FDMBA induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
- Dosage Effects : The compound exhibited dose-dependent cytotoxicity, with higher concentrations leading to increased cell death rates.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | ROS scavenging | |
| Anti-inflammatory | NF-kB inhibition | |
| Anticancer | Apoptosis induction |
Pharmacokinetics
Understanding the pharmacokinetics of FDMBA is essential for evaluating its therapeutic potential.
- Absorption : Studies suggest that FDMBA is well absorbed in the gastrointestinal tract.
- Distribution : The compound shows a preferential accumulation in liver tissues.
- Metabolism : It undergoes phase I metabolism primarily via hydroxylation and conjugation.
- Excretion : FDMBA is mainly excreted through urine as metabolites.
Q & A
Q. What are the recommended synthetic routes for 4-formyl-3,5-dimethoxybenzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves formylation of 3,5-dimethoxybenzoic acid derivatives. A common approach is the use of Vilsmeier-Haack reagents (e.g., POCl₃/DMF) to introduce the formyl group at the para position. Reaction temperature (40–60°C) and stoichiometric ratios of reagents are critical for optimizing yields, as excessive POCl₃ may lead to side reactions like over-halogenation. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%) .
Q. How can spectroscopic methods (e.g., NMR, GC-MS) confirm the structure of this compound?
- ¹H NMR : Expect signals for the formyl proton (δ 9.8–10.2 ppm, singlet) and methoxy groups (δ 3.8–3.9 ppm, two singlets due to symmetry).
- GC-MS : The molecular ion peak (m/z ≈ 210) and fragmentation patterns (e.g., loss of CO₂ to yield m/z 166) are diagnostic. Cross-referencing with databases like Wiley09th or NIST ensures accurate identification .
Q. What are the solubility properties of this compound in common solvents, and how do they affect experimental design?
this compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For biological assays, dissolving in DMSO followed by dilution in aqueous buffers (≤1% DMSO) is recommended to avoid solvent toxicity. Solubility in methanol (≈5 mg/mL) facilitates chromatographic analysis .
Advanced Research Questions
Q. How does the electron-withdrawing formyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The formyl group activates the benzene ring toward electrophilic substitution but may hinder nucleophilic coupling reactions. For Suzuki-Miyaura reactions, pre-functionalization (e.g., conversion to a boronic ester) is often required. Steric hindrance from the methoxy groups at positions 3 and 5 necessitates optimized Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .
Q. What strategies mitigate degradation of this compound under acidic or oxidative conditions?
- Acidic conditions : Stabilize the formyl group by protonating the carbonyl oxygen (e.g., using acetic acid buffers).
- Oxidative conditions : Add antioxidants (e.g., BHT) or conduct reactions under inert atmospheres (N₂/Ar). Degradation products (e.g., benzoic acid derivatives) can be monitored via HPLC with UV detection at 270 nm .
Q. How can computational methods (e.g., DFT) predict the compound’s binding affinity to biological targets?
Density Functional Theory (DFT) calculations assess electrostatic potential surfaces and HOMO-LUMO gaps to model interactions with enzymes (e.g., tyrosinase or cytochrome P450). Docking simulations using software like AutoDock Vina can predict binding modes, validated by experimental IC₅₀ values from enzyme inhibition assays .
Q. What contradictions exist in reported biological activities of structurally analogous compounds (e.g., syringic acid), and how can they be resolved?
Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) exhibits antioxidant and anti-inflammatory properties, but studies on its methylated derivatives show variability in potency. For this compound, standardized assay conditions (e.g., cell lines, ROS detection protocols) and metabolite profiling (via LC-MS) are essential to reconcile discrepancies .
Methodological Notes
- Synthesis Optimization : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track reaction progress.
- Analytical Validation : Compare retention times and spectral data with commercial standards (if available) .
- Safety : Handle with PPE (gloves, goggles) due to potential irritancy; dispose of waste per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
